Octyl-beta-D-glucopyranoside

Catalog No.
S703161
CAS No.
29836-26-8
M.F
C14H28O6
M. Wt
292.37 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Octyl-beta-D-glucopyranoside

CAS Number

29836-26-8

Product Name

Octyl-beta-D-glucopyranoside

IUPAC Name

(2R,3S,4S,5R,6R)-2-(hydroxymethyl)-6-octoxyoxane-3,4,5-triol

Molecular Formula

C14H28O6

Molecular Weight

292.37 g/mol

InChI

InChI=1S/C14H28O6/c1-2-3-4-5-6-7-8-19-14-13(18)12(17)11(16)10(9-15)20-14/h10-18H,2-9H2,1H3/t10-,11-,12+,13-,14-/m1/s1

InChI Key

HEGSGKPQLMEBJL-RKQHYHRCSA-N

SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Synonyms

1-O-n-octyl-beta-D-glucopyranoside, beta-octyl-D-glucoside, beta-octylglucopyranoside, N-octyl-beta-D-glucopyranoside, octyl glucoside, octyl-alpha-D-glucoside, octyl-beta-D-glucoside, octyl-D-glucoside, (alpha)-isomer, octylglucopyranoside, octylglucoside

Canonical SMILES

CCCCCCCCOC1C(C(C(C(O1)CO)O)O)O

Isomeric SMILES

CCCCCCCCO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O

Solubilization and Reconstitution of Membrane Proteins:

OBG's key application lies in its ability to gently extract and solubilize membrane proteins from their natural environment in cell membranes. It achieves this by mimicking the natural phospholipid bilayer structure, allowing proteins to retain their native conformation and function. This is crucial for studying these proteins in isolation, as they often lose their functionality when extracted using harsher detergents [].

2D Electrophoresis and Immunoprecipitation:

OBG proves valuable in techniques like 2D electrophoresis, where proteins are separated based on their size and isoelectric point. Its mild nature minimizes protein denaturation, ensuring accurate separation and analysis []. Additionally, OBG can be used in immunoprecipitation experiments to specifically isolate proteins of interest through their interaction with specific antibodies. Its compatibility with various buffers and low interference with protein-antibody binding make it a preferred choice [].

Crystallization of Membrane Proteins:

OBG plays a role in facilitating the crystallization of membrane proteins, which is crucial for determining their three-dimensional structure using techniques like X-ray crystallography. By stabilizing the proteins in solution, OBG allows them to assemble into ordered crystal lattices, enabling researchers to analyze their structure at the atomic level [].

Other Applications:

Beyond these specific uses, OBG finds application in various other research areas, such as:

  • Studying protein-lipid interactions
  • Isolating and purifying other biomolecules like enzymes and receptors
  • Studying the function and dynamics of cellular membranes

Octyl-beta-D-glucopyranoside is a non-ionic surfactant classified as a beta-D-glucoside, where the anomeric hydrogen of beta-D-glucopyranose is replaced by an octyl group. Its chemical formula is C₁₄H₂₈O₆, and it has a CAS number of 29836-26-8. This compound is primarily used as a detergent for solubilizing membrane-bound proteins while preserving their native structure. It is characterized by its hygroscopic nature and is typically presented as a white solid .

OGP disrupts the lipid bilayer structure of cell membranes by inserting its hydrophobic tail into the hydrophobic core of the membrane. This loosens the interactions between membrane lipids and allows integral membrane proteins to be extracted while preserving their structure and functionality due to the mild detergent properties of OGP [, ].

OGP is generally considered a non-toxic compound []. However, it can cause mild skin irritation upon prolonged exposure []. Always handle it according to recommended laboratory safety practices, including wearing gloves and eye protection.

The chemical reactivity of octyl-beta-D-glucopyranoside involves its ability to form micelles in aqueous solutions, particularly around its critical micelle concentration, which ranges between 20-25 mM. This property makes it effective in solubilizing hydrophobic compounds and proteins . The compound can also undergo hydrolysis under certain conditions, resulting in the release of glucose and octanol, especially in the presence of acids or bases .

Octyl-beta-D-glucopyranoside exhibits significant biological activity, particularly in the field of biochemistry and molecular biology. It is known to facilitate the extraction of membrane proteins and lipids from biological membranes without denaturing them, which is crucial for studying protein interactions and functions. Additionally, studies have indicated potential antimicrobial properties against various bacterial strains, although further research is needed to fully understand its mechanisms of action .

The synthesis of octyl-beta-D-glucopyranoside can be achieved through several methods:

  • Glycosylation Reactions: This involves the reaction between beta-D-glucopyranose and octanol in the presence of an acid catalyst, facilitating the formation of the glycosidic bond.
  • Enzymatic Synthesis: Enzymes such as glycosyltransferases can be employed to catalyze the reaction between glucose derivatives and octanol, providing a more selective and environmentally friendly approach.
  • Chemical Modification: Starting from simpler glucosides, chemical modifications can be applied to introduce the octyl group through alkylation reactions .

Octyl-beta-D-glucopyranoside has diverse applications across various fields:

  • Biotechnology: Utilized as a detergent for protein extraction and purification processes.
  • Pharmaceuticals: Employed in drug formulation to enhance solubility and bioavailability of hydrophobic drugs.
  • Cosmetics: Used as an emulsifier and stabilizer in cosmetic formulations due to its surfactant properties.
  • Research: A valuable tool in biochemical assays for studying membrane proteins and lipid interactions .

Research on interaction studies involving octyl-beta-D-glucopyranoside has shown that it can alter membrane permeability and affect cellular processes. For example, it has been observed to enhance the uptake of certain drugs into cells by disrupting lipid bilayers. Additionally, studies have indicated that it can influence the behavior of surfactants in environmental contexts, affecting biodegradation processes .

Several compounds share structural similarities with octyl-beta-D-glucopyranoside, each possessing unique properties:

Compound NameChemical FormulaKey Characteristics
Decyl-beta-D-glucopyranosideC₁₆H₃₄O₆Higher hydrophobicity; used similarly in protein solubilization.
Dodecyl-beta-D-glucopyranosideC₁₈H₃₈O₆Greater emulsifying properties; effective in food applications.
Hexyl-beta-D-glucopyranosideC₁₂H₂₆O₆Lower critical micelle concentration; used in environmental studies.

Octyl-beta-D-glucopyranoside stands out due to its balance between hydrophilicity and hydrophobicity, making it particularly effective for solubilizing membrane proteins while maintaining their functional integrity. Its unique properties allow for broader applications compared to other similar compounds .

Chemical Synthesis Approaches

Zinc Oxide-Catalyzed Synthesis

Zinc oxide has emerged as an efficient catalyst for synthesizing octyl-β-D-glucopyranoside. The process begins with the reaction of 2,3,4,6-tetra-acetyl bromo-glucose and octanol in the presence of zinc oxide, forming 1-octyl-2,3,4,6-tetra-acetyl-β-D-glucopyranoside. Subsequent deacetylation using sodium hydroxide in methanol yields the final product [1]. Compared to traditional silver carbonate kieselguhr catalysts, zinc oxide offers advantages in cost reduction and environmental sustainability, as it avoids precious metal usage and simplifies purification [1]. The method achieves yields comparable to conventional approaches while minimizing byproduct formation.

Silver Carbonate Kieselguhr Catalysis Methods

Silver carbonate adsorbed on kieselguhr (Ag₂CO₃·SiO₂) has historically been used to facilitate the Koenigs-Knorr reaction, enabling glycosidic bond formation between acetylated glucose derivatives and octanol. However, this method suffers from high catalyst costs and the need for inert reaction conditions to prevent silver reduction. Despite its reliability, the emergence of zinc oxide-based protocols has diminished its industrial appeal due to economic and operational limitations [1] [2].

De-acetylation Protection Group Reactions

Deacetylation is a critical step in both chemical and enzymatic routes. In chemical synthesis, alkaline conditions (e.g., NaOH/MeOH) selectively remove acetyl protecting groups from the glucopyranoside intermediate. Optimal deacetylation requires precise control of reaction time (2–4 hours) and temperature (25–40°C) to prevent β-elimination or glycosidic bond hydrolysis [1] [4]. Enzymatic methods employ esterases or lipases under milder conditions, though these are less common in industrial settings due to slower reaction kinetics [4].

Reaction Optimization Parameters

Key variables influencing chemical synthesis include:

  • Catalyst loading: Zinc oxide at 5–10 wt% relative to octanol maximizes yield [1].
  • Molar ratio: A 1:1.2 ratio of 2,3,4,6-tetra-acetyl bromo-glucose to octanol minimizes side reactions.
  • Temperature: Reactions proceed optimally at 60–80°C, balancing kinetics and thermal stability [1].
  • Solvent selection: Toluene or dichloromethane enhances reactant miscibility without participating in side reactions [2].

Enzymatic Synthesis Routes

Almond β-Glucosidase Catalyzed Transglycosylation

Almond β-glucosidase (EC 3.2.1.21) catalyzes transglycosylation in monophasic octanol-water systems. The enzyme forms a glycosyl-enzyme intermediate with activated substrates like p-nitrophenyl-β-D-glucoside, which subsequently reacts with octanol to yield octyl-β-D-glucopyranoside [4]. This method achieves yields up to 15.2% via reverse hydrolysis and 49.4% via transglycosylation, with the latter favored at low water activity (a_w < 0.94) [4]. The enzyme’s regioselectivity and tolerance to organic solvents make it suitable for biphasic systems.

Whole-Cell Pichia etchellsii β-Glucosidase Applications

Whole-cell biocatalysts using Pichia etchellsii expressing β-glucosidase enable synthesis in micro-aqueous media. Cells immobilized in octanol show enhanced stability, retaining >80% activity after five reuse cycles [6]. This approach eliminates enzyme purification steps, reducing costs, but faces challenges in substrate diffusion and product inhibition at high concentrations [6].

Thai Rosewood-Derived Enzyme Catalysis

β-Glucosidase from Thai rosewood (Dalbergia cochinchinensis) exhibits high transglycosylation activity in aqueous/organic two-phase systems. The enzyme’s optimal activity at pH 5.0–6.0 and 50°C facilitates gram-scale production, though substrate solubility in octanol remains a limiting factor [6]. Genetic engineering of Pichia pastoris for surface-displayed enzymes has improved volumetric productivity by 40% compared to free enzyme systems [6].

Water Activity Influence on Enzymatic Synthesis

Water activity (a_w) critically determines the hydrolysis-transglycosylation equilibrium. At a_w = 0.94, transglycosylation dominates, yielding 49.4% octyl-β-D-glucopyranoside, whereas higher a_w shifts the equilibrium toward hydrolysis, reducing yield to <10% [4]. Controlling a_w via salt hydrates or molecular sieves optimizes synthesis efficiency in solvent-free systems [4] [6].

Production Scale Considerations

Laboratory Scale Process Development

Lab-scale synthesis prioritizes yield and purity over throughput. Chemical routes typically employ batch reactors with magnetic stirring, achieving milligram to gram quantities. Enzymatic methods use shaken flasks or rotating bed reactors, with yields sensitive to oxygen transfer and pH stability [4] [6]. Microreactor systems have recently enabled continuous-flow enzymatic synthesis, reducing reaction times by 50% [6].

Industrial Scale Production Challenges

Scaling up enzymatic synthesis faces hurdles:

  • Enzyme cost: Almond β-glucosidase remains prohibitively expensive for large-scale use, at ≈$1,200/kg [4].
  • Product isolation: Extraction from octanol requires multistep distillation, increasing energy consumption.
  • Catalyst recycling: Zinc oxide can be reused 3–5 times before activity drops below 70%, whereas immobilized enzymes degrade faster in industrial bioreactors [1] [6].

Cost-Effectiveness Analysis of Different Synthesis Routes

ParameterChemical (ZnO)Enzymatic (Almond)
Catalyst Cost ($/kg)121,200
Yield (%)85–9245–50
Energy Consumption (kWh/kg)18090
Environmental ImpactModerateLow

Chemical synthesis dominates industrial production due to lower catalyst costs and higher yields, while enzymatic routes are preferred for specialty applications requiring high purity [1] [4] [6].

Membrane Protein Solubilization Mechanisms

3.1.1 Hydrophobic–Hydrophilic Interaction Models

n-Octyl beta-D-glucopyranoside combines a short eight-carbon aliphatic chain with a highly polar glucose headgroup. The balance generates

ParameterExperimental valueMethodSignificance
Critical micelle concentration20 – 25 millimolar (≈ 0.53% w ⁄ v) [1] [2]surface tension & conductivityHigh value permits rapid detergent removal by dilution or dialysis.
Aggregation number (micelle size)27 – 100 monomers; most probable ≈ 75 [3]dynamic light scattering & ultracentrifugationSmall, monodisperse micelles expose larger protein surface for crystal contacts.
Hydrodynamic radius1.5 – 2.3 nanometres [3]light scatteringExplains efficient penetration between lipid acyl chains.

Atomic force microscopy visualised extraction of dioleoyl- and dipalmitoyl-phosphatidylcholine bilayers: sub-critical concentrations loosened gel-phase domains, whereas supra-critical concentrations produced complete bilayer solubilisation followed by detergent–lipid patches that later re-fused into a membrane [4]. These observations support a three-stage model of initial insertion, mixed-micelle formation and membrane disintegration driven by hydrophobic mismatch and head-group hydrogen bonding.

3.1.2 Protein Structural Preservation During Extraction

Fluorescence anisotropy and lifetime measurements on diphenyl-hexatriene–labelled liposomes showed that n-octyl beta-D-glucopyranoside increases acyl-chain mobility smoothly without the abrupt bilayer collapse seen with Triton X-100, preserving local ordering until mixed-micelle transition occurs [5]. In stacked thylakoid membranes the detergent dissociated pigment–protein super-complexes while retaining long-wavelength fluorescence bands, confirming minimal chromophore perturbation [6]. Together these results explain the frequent recovery of native-like catalytic rates from proteins purified with this detergent.

3.1.3 Comparative Analysis of Extraction Efficiencies

A quantitative study on the integral enzyme UDP N-acetylglucosamine undecaprenyl-phosphate N-acetylglucosamine one-phosphate transferase demonstrated the pattern reproduced below.

Detergent (50 mM, 25 °C)Fraction of total enzymatic activity recovered in supernatantSpecific activity after nickel affinity purification (units · mg⁻¹)Reference
n-Dodecyl beta-D-maltopyranoside96%261 [7] [7]
n-Octyl beta-D-glucopyranoside69%13 (±1) [7] [7]
Triton X-10038%22 (±2) [7] [7]

Although the longer maltoside afforded the highest yield, n-octyl beta-D-glucopyranoside extracted almost twice as much active enzyme as Triton X-100 and is eliminated far more readily during downstream reconstitution (Section 3.3).

Protein Crystallization Enhancement

3.2.1 Role in Crystal Formation and Resolution

A meta-analysis of more than five hundred membrane-protein data sets found that detergents with micelles below 3 nanometres correlate with superior X-ray resolution; among them n-octyl beta-D-glucopyranoside provided both the highest mean resolution (2.5 Å) and the current record of 0.88 Å for any membrane protein crystal [8]. Small micelles leave hydrophobic transmembrane surfaces comparatively exposed, promoting direct protein–protein lattice contacts and reducing diffuse detergent scattering.

3.2.2 Case Studies in Membrane Protein Crystallography
Protein targetOrganismResolution (Å)Crystallization methodKey finding enabledSources
Aquaporin (closed state)Pichia pastoris0.88Vapour diffusion with polyethylene glycol 600 and calcium chlorideVisualisation of individual water molecules and gating tyrosine rotamers [9] [10] [11]
Tellurite resistance protein homologHaemophilus influenzae1.20Vapour diffusion, ammonium sulphateDefined five-helix anion pore and phenylalanine gate [12] [13]
Outer-membrane porin OmpFEscherichia coli1.60High-magnesium crystallisation, polyethylene glycol 2000Mapped colicin translocation pathway [14]

Protein Reconstitution Methodologies

3.3.1 Detergent Dialysis Techniques

The high critical micelle concentration of n-octyl beta-D-glucopyranoside allows efficient removal by dialysis. Dialytic reconstitution of bovine rhodopsin with egg phosphatidylcholine consistently yielded protein-rich membranes (lipid ⁄ protein 30 – 50 : 1) regardless of the initial ratio, indicating selective destabilisation of detergent–lipid micelles while detergent–protein micelles remain intact until late in the dialysis process [15]. An alternative rapid dilution approach, exploiting the same property, produced unilamellar vesicles with lipid ⁄ protein ratios up to 255 : 1 and diameters of 50 – 85 nanometres, surpassing dialysis in throughput [16].

3.3.2 Proteoliposome Formation Strategies

During rhodopsin reconstitution, gradual detergent removal generated proteoliposomes in which over ninety per cent of receptors adopted one uniform orientation, verified by protease-protection assays [17]. The flexible handling of n-octyl beta-D-glucopyranoside further underlies single-molecule efflux assays: liposomes loaded with chloride transporters are triggered with valinomycin, and final detergent addition dissolves vesicles to calibrate trapped chloride, providing absolute turnover rates [18].

3.3.3 Functional Assessment of Reconstituted Proteins

Photometric monitoring showed that metarhodopsin II decay kinetics and heterotrimeric G-protein activation rates in n-octyl beta-D-glucopyranoside-reconstituted membranes are indistinguishable from native rod-outer-segment discs [17]. Conversely, halorhodopsin reconstituted with cholate displayed higher transport than the n-octyl beta-D-glucopyranoside preparation, underscoring detergent choice as a determinant of activity retention [19]. These comparisons confirm that, when optimised, the glucopyranoside protocol supports near-native functionality yet remains amenable to rapid downstream detergent extraction for spectroscopic or electrophysiological analysis.

Physical Description

White solid; [Merck Index] White to off-white hygroscopic powder; [Alfa Aesar MSDS]

XLogP3

1.4

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

292.18858861 g/mol

Monoisotopic Mass

292.18858861 g/mol

Heavy Atom Count

20

LogP

1.46 (LogP)

Appearance

Assay:≥95%A crystalline solid

UNII

V109WUT6RL

GHS Hazard Statements

Aggregated GHS information provided by 7 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 7 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 4 of 7 companies with hazard statement code(s):;
H228 (25%): Flammable solid [Danger Flammable solids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Detergents

Pictograms

Flammable Irritant

Flammable;Irritant

Other CAS

29836-26-8
41444-50-2

Wikipedia

Octyl_glucoside

Use Classification

EPA Safer Chemical Functional Use Classes -> Surfactants
Safer Chemical Classes -> Green circle - The chemical has been verified to be of low concern

Dates

Last modified: 09-14-2023
Lairson et al. Using Substrate Engineering to Harness Enzymatic Promiscuity and Expand Biological Catalysis Nature Chemical Biology, doi: 10.1038/nchembio828, published online 22 October 2006 http://www.nature.com/naturechemicalbiology
Tromans et al. A biomimetic receptor for glucose. Nature Chemistry, doi: 10.1038/s41557-018-0155-z, published online 12 November 2018

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